molecular formula C16H8ClF3N2O3S B2695322 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-61-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2695322
CAS No.: 476309-61-2
M. Wt: 400.76
InChI Key: IMFUWBUUXJQYQO-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Nitro Group: The nitro group is introduced via nitration of the benzothiophene core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of Trifluoromethyl Group: The trifluoromethyl group is introduced through a halogen exchange reaction using a chlorinated precursor and a trifluoromethylating agent.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N2O3S/c17-11-3-1-9(16(18,19)20)7-12(11)21-15(23)14-6-8-5-10(22(24)25)2-4-13(8)26-14/h1-7H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFUWBUUXJQYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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